An In-depth Technical Guide to the Physicochemical Properties of Ethyl octahydro-2H-quinolizine-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl octahydro-2H-quinolizine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ethyl octahydro-2H-quinolizine-3-carboxylate is a saturated heterocyclic ester with a quinolizidine core. This bicyclic scaffold is a common motif in a variety of alkaloids with interesting biological activities, making its derivatives, such as the title compound, valuable subjects of study in medicinal chemistry and drug discovery. A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, formulation, and for interpreting its biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl octahydro-2H-quinolizine-3-carboxylate, alongside detailed, field-proven experimental protocols for their determination.
Introduction and Chemical Identity
Ethyl octahydro-2H-quinolizine-3-carboxylate, with the CAS number 76211-05-7, is a derivative of the quinolizidine alkaloid family. Its structure features a saturated bicyclic system with a nitrogen atom at the bridgehead, and an ethyl ester functional group at the 3-position. The presence of the tertiary amine and the ester group dictates many of its chemical and physical characteristics.
Molecular Structure:
Caption: 2D structure of Ethyl octahydro-2H-quinolizine-3-carboxylate.
Physicochemical Properties: A Tabulated Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₂ | ChemScene[1] |
| Molecular Weight | 211.30 g/mol | PubChem[2], ChemScene[1] |
| CAS Number | 76211-05-7 | PubChem[2], ChemScene[1] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | Inferred from chemical structure |
| pKa | Estimated to be in the range of 8-10 for the protonated amine. | Inferred from similar quinolizidine alkaloids |
| LogP (octanol-water) | 1.814 (Computed) | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Synthesis and Purification
A common synthetic route to quinolizidine derivatives involves the cyclization of appropriate piperidine precursors. While a specific, detailed synthesis for Ethyl octahydro-2H-quinolizine-3-carboxylate is not widely published, a plausible approach would involve a multi-step synthesis starting from commercially available materials.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic approach for Ethyl octahydro-2H-quinolizine-3-carboxylate.
Purification: Purification of the final product would typically be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system. The purity of the final compound should be assessed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Ethyl octahydro-2H-quinolizine-3-carboxylate.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[4]
-
Heating: The sample is heated at a controlled rate, typically 1-2°C per minute, especially near the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[4]
Caption: Workflow for melting point determination.
Boiling Point Determination (Microscale Method)
Rationale: For liquid compounds, the boiling point is a key physical constant. A microscale method is suitable when only a small amount of the substance is available.
Protocol:
-
Sample Preparation: A few drops of the liquid are placed in a small test tube or a melting point capillary tube.[5][6] A smaller, sealed capillary tube is inverted and placed inside the larger tube to serve as a boiling chip.[5]
-
Apparatus Setup: The tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).[6]
-
Heating: The apparatus is heated gradually.[6]
-
Observation: Bubbles will emerge from the inverted capillary as the liquid heats up. The boiling point is the temperature at which a steady stream of bubbles emerges and, upon cooling, the liquid just begins to be drawn back into the small capillary.[5][7]
Solubility Determination (Shake-Flask Method)
Rationale: Understanding the solubility of a compound in various solvents is crucial for its handling, purification, and formulation. The shake-flask method is a reliable technique for determining thermodynamic solubility.[2][8]
Protocol:
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.[9][10]
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][9]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[2][8]
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]
Caption: Workflow for solubility determination by the shake-flask method.
pKa Determination (Potentiometric Titration)
Rationale: The pKa value is essential for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.[11][12][13]
Protocol:
-
Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-co-solvent mixture).[11][12]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[11][12][13]
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[14]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Ethyl octahydro-2H-quinolizine-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the quinolizidine ring and the ethyl group. The ethyl group should exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester is expected to appear in the downfield region (around 170-175 ppm). The carbons of the quinolizidine ring will resonate in the aliphatic region.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[16][17]
-
Data Processing: Process the raw data (FID) by Fourier transformation, phasing, and baseline correction to obtain the final spectrum.[15]
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl octahydro-2H-quinolizine-3-carboxylate is expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1730-1750 cm⁻¹ is anticipated for the C=O stretching of the saturated ester.[18][19] The C-O stretching of the ester will likely appear as two bands in the 1300-1000 cm⁻¹ region.[19] The C-H stretching vibrations of the aliphatic rings will be observed around 2850-3000 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar to form a fine, homogeneous mixture.[20][21][22]
-
Pellet Formation: Place the mixture in a die and press it under high pressure to form a transparent or translucent pellet.[20][23]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.[24]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For Ethyl octahydro-2H-quinolizine-3-carboxylate, the molecular ion peak (M⁺) is expected at m/z = 211. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃) and fragmentation of the quinolizidine ring.[1][25][26]
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.[27]
-
Injection: Inject the sample solution into the GC-MS instrument.[28]
-
Separation and Ionization: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (e.g., by electron impact).[29][30]
-
Detection and Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected to generate a mass spectrum.[29]
Safety and Handling
Based on available safety data for similar compounds, Ethyl octahydro-2H-quinolizine-3-carboxylate should be handled with care. It is classified as a substance that can cause skin and eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of Ethyl octahydro-2H-quinolizine-3-carboxylate. While a complete set of experimentally determined data is not yet available, the provided computed values and established protocols offer a solid foundation for researchers and scientists working with this compound. The experimental methodologies detailed herein are robust and widely accepted in the field, enabling the user to generate high-quality data for a comprehensive physicochemical profile. A thorough understanding and application of this information will be invaluable for the successful synthesis, characterization, and development of this and related quinolizidine derivatives.
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